molecular formula C12H14O2 B13362546 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one

1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one

Katalognummer: B13362546
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: JYHATDINTHJVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a cyclopropyl group attached to an ethanone moiety, with a methoxyphenyl substituent. This compound is known for its versatile applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one typically involves the reaction of 2-methoxyphenylcyclopropane with ethanone under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-[1-(2-methoxyphenyl)cyclopropyl]ethanone

InChI

InChI=1S/C12H14O2/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

JYHATDINTHJVLO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CC1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.